molecular formula C15H14N2O2 B2695936 N-cyclopropyl-3-(pyridin-2-yloxy)benzamide CAS No. 1797183-00-6

N-cyclopropyl-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2695936
CAS No.: 1797183-00-6
M. Wt: 254.289
InChI Key: BSSYLWXLQPIOFO-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(pyridin-2-yloxy)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a pyridin-2-yloxy moiety, and a benzamide core, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-cyclopropyl-3-(pyridin-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .

Future Directions

The increasing evolution of pesticide resistance has led to the consideration of pyrimidinamine derivatives, including “N-cyclopropyl-3-(pyridin-2-yloxy)benzamide”, as promising agricultural compounds . Their outstanding activity and different mode of action from other fungicides make them a hot topic in the pesticide field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(pyridin-2-yloxy)benzamide typically involves the reaction of 2-aminopyridine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product . Another method involves the use of metal-organic frameworks as catalysts to facilitate the amidation reaction between 2-aminopyridine and cyclopropylcarbonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(pyridin-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yloxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridin-2-yloxy derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Shares a similar core structure but lacks the cyclopropyl group.

    3-(pyridin-2-yloxy)benzamide: Similar structure but without the cyclopropyl substitution.

Uniqueness

N-cyclopropyl-3-(pyridin-2-yloxy)benzamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with molecular targets compared to its analogs .

Properties

IUPAC Name

N-cyclopropyl-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(17-12-7-8-12)11-4-3-5-13(10-11)19-14-6-1-2-9-16-14/h1-6,9-10,12H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSYLWXLQPIOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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